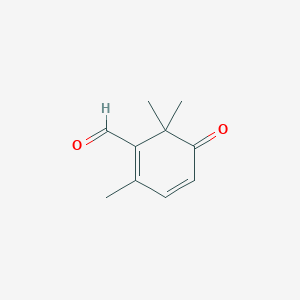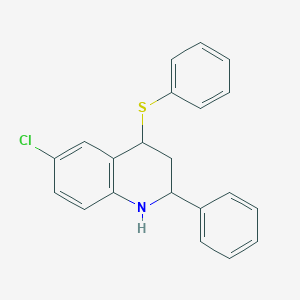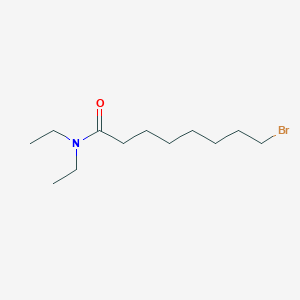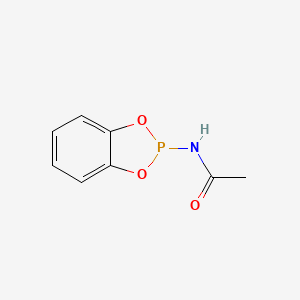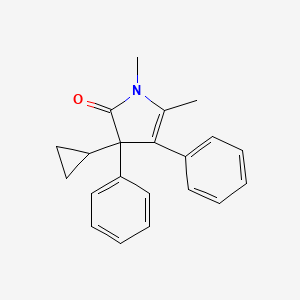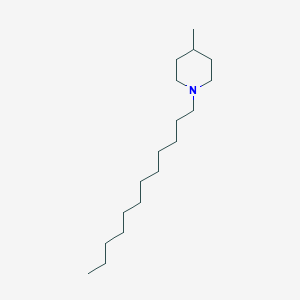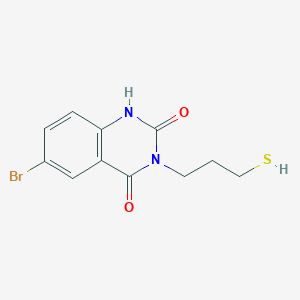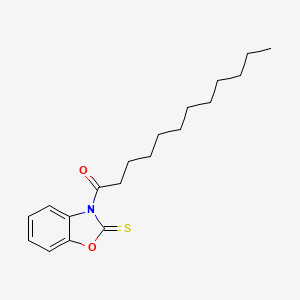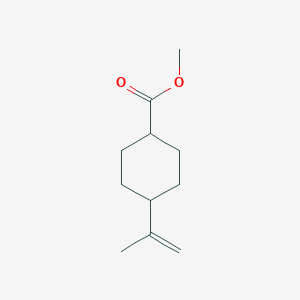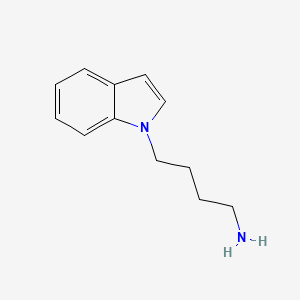![molecular formula C6H5N2P B14265950 [1,2,3]Diazaphospholo[1,5-a]pyridine CAS No. 163124-86-5](/img/structure/B14265950.png)
[1,2,3]Diazaphospholo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,3]Diazaphospholo[1,5-a]pyridine: is a heterocyclic compound that incorporates both nitrogen and phosphorus atoms within its structure. This compound belongs to the class of diazaphospholes, which are five-membered aromatic phosphorus heterocycles. The unique arrangement of atoms in this compound confers it with distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]diazaphospholo[1,5-a]pyridine can be achieved through several methods. One common approach involves the [4+1] cyclocondensation of 2-substituted cycloiminium salts with phosphorus trichloride or phosphorus tris(dimethylamide). Another method includes the 1,5-electrocyclization of N-allylpyridinium ylides, which generates N-pyridinium dichlorophosphinomethylide in situ, followed by disproportionation, 1,5-electrocyclization, and 1,2-elimination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: [1,2,3]Diazaphospholo[1,5-a]pyridine undergoes various types of chemical reactions, including electrophilic substitution, Diels-Alder reactions, and 1,2-addition reactions. The compound can also participate in cycloaddition reactions and form coordination compounds with metals .
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, mercuric acetate, and sulfuric acid can be used.
Diels-Alder Reactions: Typically involve dienophiles and dipolarophiles.
1,2-Addition Reactions: Hydrogen sulfide and sulfur are common reagents.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, coordination compounds, and ring-opened products .
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,2,3]diazaphospholo[1,5-a]pyridine is used as a building block for the synthesis of more complex organophosphorus compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: The compound’s ability to form coordination complexes with metals may also have implications in bioinorganic chemistry .
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability .
Mécanisme D'action
The mechanism of action of [1,2,3]diazaphospholo[1,5-a]pyridine involves its ability to participate in various chemical reactions due to the presence of both nitrogen and phosphorus atoms in its structure. These atoms can interact with different molecular targets and pathways, leading to the formation of new compounds and coordination complexes. The exact molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
- [1,2,4]Triazaphospholo[1,5-a]pyridine
- [1,4,2]Diazaphospholo[4,5-a]pyridine
- 2-Phosphaindolizines
Uniqueness: [1,2,3]Diazaphospholo[1,5-a]pyridine is unique due to its specific arrangement of nitrogen and phosphorus atoms, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
163124-86-5 |
|---|---|
Formule moléculaire |
C6H5N2P |
Poids moléculaire |
136.09 g/mol |
Nom IUPAC |
diazaphospholo[1,5-a]pyridine |
InChI |
InChI=1S/C6H5N2P/c1-2-4-8-6(3-1)5-9-7-8/h1-5H |
Clé InChI |
XYGLNGGRNMLCEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CP=NN2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
